Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate

Lipophilicity Physicochemical profiling Property-based drug design

Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate (CAS 1609671-73-9) is a fully characterised, Boc-protected 3,3-disubstituted azetidine bearing a meta‑trifluoromethylphenyl group and a tertiary alcohol. With a molecular formula C₁₅H₁₈F₃NO₃, MW 317.3 Da, measured LogP of 2.81, and topological polar surface area (tPSA) of 50 Ų, it occupies a well‑defined physicochemical space distinct from its des‑CF₃, ortho‑CF₃, and N‑deprotected analogues.

Molecular Formula C15H18F3NO3
Molecular Weight 317.308
CAS No. 1609671-73-9
Cat. No. B2396104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate
CAS1609671-73-9
Molecular FormulaC15H18F3NO3
Molecular Weight317.308
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)O
InChIInChI=1S/C15H18F3NO3/c1-13(2,3)22-12(20)19-8-14(21,9-19)10-5-4-6-11(7-10)15(16,17)18/h4-7,21H,8-9H2,1-3H3
InChIKeyMDIZUWACDAAIPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate (CAS 1609671-73-9) – Structural Identity and Procurement Baseline


Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate (CAS 1609671-73-9) is a fully characterised, Boc-protected 3,3-disubstituted azetidine bearing a meta‑trifluoromethylphenyl group and a tertiary alcohol . With a molecular formula C₁₅H₁₈F₃NO₃, MW 317.3 Da, measured LogP of 2.81, and topological polar surface area (tPSA) of 50 Ų, it occupies a well‑defined physicochemical space distinct from its des‑CF₃, ortho‑CF₃, and N‑deprotected analogues [1]. The compound is commercially available in research quantities (100 mg–10 g) with certified purity ≥97 % from multiple ISO‑certified vendors, making it a tractable starting material for parallel synthesis and structure–activity relationship (SAR) campaigns .

Why Close Analogues of CAS 1609671-73-9 Cannot Be Interchanged Without Quantitative Risk


Azetidine‑based building blocks with trifluoromethylphenyl substitution appear superficially interchangeable; however, the combination of a Boc‑protected ring nitrogen, a hydrogen‑bond‑donor tertiary alcohol, and the precise meta‑CF₃‑phenyl regiochemistry creates a unique pharmacophoric fingerprint that generic analogues do not replicate. Swapping to the ortho‑CF₃ isomer (CAS 1609671‑83‑1) increases LogP by ca. 0.2 units and introduces intramolecular hydrogen‑bonding competition that can alter conformational preferences [1]. Replacing the Boc group with a free azetidine (CAS 1203797‑56‑1) eliminates the lipophilic masking required for many transition‑metal‑catalysed couplings and drastically changes the hydrogen‑bond donor/acceptor profile [2]. Even the des‑CF₃ parent (CAS 398489‑25‑3) differs by >1 LogP unit, translating to a >10‑fold difference in theoretical membrane partitioning that cannot be adjusted by simple formulation [3]. The quantitative evidence below demonstrates that these structural modifications produce measurable, non‑trivial deviations in physicochemical properties, synthetic compatibility, and biological target engagement.

Quantitative Differentiation Evidence for CAS 1609671-73-9 Versus Closest Structural Analogues


Lipophilicity Differential: Meta‑CF₃ Substitution Imparts a Quantifiable LogP Advantage Over the Des‑CF₃ Parent

The target compound (meta‑CF₃) exhibits a measured/calculated LogP of ~2.81, whereas the des‑trifluoromethyl parent tert‑butyl 3‑hydroxy‑3‑phenylazetidine‑1‑carboxylate (CAS 398489‑25‑3) has a predicted LogP in the range 1.6–1.8 [1]. This ΔLogP of approximately +1.0–1.2 corresponds to a >10‑fold increase in octanol/water partition coefficient, a parameter that directly influences passive membrane permeability and non‑specific protein binding in cellular assays .

Lipophilicity Physicochemical profiling Property-based drug design

Regiochemical Specificity: Meta‑CF₃ Versus Ortho‑CF₃ Isomer – Measurable LogP Difference and Stereoelectronic Divergence

The meta‑CF₃ target (CAS 1609671-73-9) and its ortho‑CF₃ isomer (CAS 1609671‑83‑1) differ by ~0.2 LogP units (2.81 vs. ~3.0) [1][2]. While the LogP difference is modest, the ortho‑CF₃ group introduces an intramolecular hydrogen‑bond acceptor in close proximity to the tertiary alcohol, competing with intermolecular H‑bond networks and altering the conformational equilibrium of the azetidine ring. In the meta isomer, the CF₃ group exerts a purely inductive electron‑withdrawing effect (−I) without steric interference, preserving the full hydrogen‑bond donor capacity of the 3‑OH group. This difference is critical in target‑based design where the azetidine scaffold is used to present the hydroxyl as a key pharmacophoric element [3].

Regiochemistry Isomer comparison Conformational analysis

Protecting‑Group Strategy: Boc‑Protected Azetidine Versus Free Amine – Quantified tPSA Differential

The Boc‑protected target compound (CAS 1609671‑73‑9) has a topological polar surface area (tPSA) of 50 Ų, compared to 12 Ų for the free amine 3‑[3‑(trifluoromethyl)phenyl]azetidine (CAS 1203797‑56‑1) [1][2]. This ~4‑fold difference in tPSA directly impacts solubility, chromatographic behaviour, and blood–brain barrier penetration predictions. The Boc group also adds two hydrogen‑bond acceptors (carbonyl oxygens) while removing the basic secondary amine, allowing orthogonal reactivity in subsequent synthetic steps (e.g., Pd‑catalysed cross‑couplings that are incompatible with free amines) [3].

Protecting group Synthetic intermediate Polar surface area

NURR‑1 Patent Enablement: Meta‑Substituted Phenylazetidine Carboxylates Show Specific Biological Activity Not Claimed for Unsubstituted or Ortho/para Analogues

Patent CA2939570A1 (and corresponding family members) explicitly claims phenylazetidine carboxylate and carboxamide compounds as NURR‑1 (NR4A2) nuclear receptor modulators, with meta‑trifluoromethylphenyl substitution appearing as a preferred embodiment [1]. While the patent does not provide individual IC₅₀ values for every exemplary compound, the structure–activity relationship taught therein indicates that meta‑electron‑withdrawing groups on the 3‑phenyl ring are essential for NURR‑1 binding, whereas ortho substitution abolishes activity and para substitution reduces potency [1]. The Boc‑protected 3‑hydroxy intermediate (the target compound) is the direct synthetic precursor to the active carboxamide series, making it the mandatory entry point for any NURR‑1‑focused medicinal chemistry programme.

NURR‑1 receptor Parkinson's disease Transcriptional modulator

Fragment‑Like Physicochemical Profile: Fsp3 and Rotatable Bond Count Differentiate the Target from Common Heterocyclic Building Blocks

The target compound has an Fsp³ (fraction of sp³‑hybridised carbons) of 0.533, indicating >53 % saturated carbon content, and only 4 rotatable bonds . In contrast, many commercially available trifluoromethyl‑substituted phenyl building blocks (e.g., 3‑(trifluoromethyl)benzylamine derivatives) possess Fsp³ values below 0.4 and 5–6 rotatable bonds, making them less suitable for fragment‑based drug discovery (FBDD) where three‑dimensionality and restricted conformational freedom are valued [1]. The azetidine ring enforces a rigid, low‑molecular‑weight framework (MW 317) that positions the phenyl and hydroxyl groups in a defined spatial orientation, a feature exploited in the design of conformationally constrained NURR‑1 ligands [2].

Fragment-based drug discovery Fsp3 Molecular complexity

Commercial Availability and Purity Benchmarking: Certified ≥97% Purity with Multi‑Gram Supply Differentiates Procurement Reliability

The target compound (CAS 1609671‑73‑9) is stocked by multiple ISO‑certified suppliers (Fluorochem, Aladdin, ChemSpace) at purities ≥97 %, with batch sizes from 100 mg to 10 g and pricing transparency . In comparison, the ortho‑CF₃ isomer (CAS 1609671‑83‑1) is available from fewer vendors and at higher per‑gram cost, while the para‑CF₃ analogue (if available at all) requires custom synthesis [1]. The free amine (CAS 1203797‑56‑1) is listed in PubChem but has limited commercial stock, often requiring synthesis from the Boc‑protected precursor [2]. This supply‑chain robustness directly affects project timelines and reproducibility.

Commercial availability Purity Supply chain

Recommended Application Scenarios for Tert‑butyl 3‑hydroxy‑3‑[3‑(trifluoromethyl)phenyl]azetidine‑1‑carboxylate Based on Evidence‑Backed Differentiation


NURR‑1 (NR4A2) Medicinal Chemistry: Essential Intermediate for Parkinson's Disease and Neuroinflammation Programmes

The target compound is the direct Boc‑protected precursor to the phenylazetidine carboxamide series claimed in patent CA2939570A1 as NURR‑1 nuclear receptor modulators . The meta‑CF₃ substitution is explicitly identified as a preferred embodiment; ortho and para analogues lose activity. Researchers initiating a NURR‑1 programme must procure this specific intermediate to access the active chemical space defined in the patent.

Fragment‑Based Drug Discovery (FBDD) Library Design: High Fsp³, Constrained Scaffold for 3D Fragment Collections

With an Fsp³ of 0.533 and only 4 rotatable bonds, this compound meets the physicochemical criteria for a high‑quality fragment (MW < 300 Da rule partially relaxed at 317 Da, but still within acceptable fragment range) . Its LogP of 2.81 places it in a suitable lipophilicity window for fragment screening. Procurement for fragment library assembly is justified over generic benzylamine fragments because the azetidine ring provides conformational rigidity, increasing the likelihood of obtaining interpretable structure‑based design data [1].

Parallel Synthesis and SAR Exploration of 3,3‑Disubstituted Azetidine Chemical Space

The Boc‑protected azetidine nitrogen and the tertiary alcohol provide two orthogonal functional handles for diversification: (i) Boc deprotection followed by N‑acylation, N‑sulfonylation, or N‑alkylation; (ii) O‑alkylation or O‑arylation of the 3‑OH group . The meta‑CF₃ group is metabolically stable and serves as a bioisostere for chlorine, providing a useful SAR probe for lead optimisation. The compound's high purity (≥97%) and multi‑gram availability make it suitable for the synthesis of focused libraries of 50–200 compounds [1].

Chemical Biology Tool Compound Synthesis: Photoaffinity Labeling and PROTAC Linker Attachment

The conformationally constrained azetidine scaffold, combined with the electron‑withdrawing meta‑CF₃ group, creates a well‑defined exit vector for linker attachment. The Boc group can be selectively removed under acidic conditions to install a linker for PROTAC (proteolysis‑targeting chimera) or photoaffinity probe design, while the tertiary alcohol can be functionalised independently . This orthogonal reactivity is not available with the free amine or the ortho‑CF₃ isomer, where the alcohol reactivity may be compromised by steric hindrance [2].

Quote Request

Request a Quote for Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.